molecular formula C22H27ClN4O B2980413 2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 1904197-27-8

2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2980413
CAS No.: 1904197-27-8
M. Wt: 398.94
InChI Key: JQWGEDZBFBQNMV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic small molecule designed for research purposes, featuring a tetrahydroquinazoline core linked to a chlorophenyl acetamide group via a piperidine spacer. This specific molecular architecture suggests potential for diverse biological activity. Compounds containing the quinazolinone scaffold are well-known in scientific literature for their antitumor properties and have been investigated as inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) . The structural similarity of this compound to known pharmacologically active agents makes it a candidate for use in early-stage drug discovery, particularly in oncology research for probing cell signaling pathways and screening for anti-proliferative effects. Furthermore, the piperazine and piperidine motifs, common in this structure, are frequently employed in the design of antiviral agents, indicating that this compound may also hold value for infectious disease research, though its specific activity profile requires empirical determination . This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, mechanism of action, and research applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O/c1-15-24-20-9-5-3-7-18(20)22(25-15)27-12-10-17(11-13-27)26-21(28)14-16-6-2-4-8-19(16)23/h2,4,6,8,17H,3,5,7,9-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWGEDZBFBQNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps. The process begins with the preparation of the chlorophenyl and tetrahydroquinazolinyl intermediates, followed by their coupling with the piperidinyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Key Analogues :

N-{1-[6-(2-Chlorophenyl)Pyridazin-3-YL]Piperidin-4-YL}-2-(Thiophen-2-YL)Acetamide (CAS 1396855-16-5)

  • Structure : Replaces the tetrahydroquinazoline with a pyridazine ring and substitutes the 2-chlorophenylacetamide with a thiophene group.
  • Implications : The pyridazine ring may enhance π-π stacking interactions, while the thiophene could alter electronic properties and bioavailability .

2-[4-(3-Chlorophenyl)Piperazin-1-YL]-N-(4-Methyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-YL)Acetamide (CAS 921155-53-5) Structure: Incorporates a piperazine ring with a 3-chlorophenyl group and a tetrahydroquinazolinone core. The 3-chlorophenyl vs. 2-chlorophenyl substitution may affect steric interactions with biological targets .

2-{4-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-YL]Piperidin-1-YL}-N-(2-Methylphenyl)Acetamide Structure: Features an oxadiazole ring instead of tetrahydroquinazoline, with a 2-methylphenyl acetamide group. The 2-methylphenyl group may reduce steric hindrance compared to bulkier substituents .

2-(2-Methoxyphenyl)-N-[1-(2-Methyl-5,6,7,8-Tetrahydroquinazolin-4-YL)Piperidin-4-YL]Acetamide

  • Structure : Differs by substituting the 2-chlorophenyl with a 2-methoxyphenyl group.
  • Implications : Methoxy groups enhance electron-donating effects, which could alter binding affinity and solubility profiles compared to the chloro-substituted analog .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystal Packing :
    • Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form inversion dimers via N–H⋯N hydrogen bonds (R22(8) motifs), stabilizing crystal structures . The target compound’s tetrahydroquinazoline and piperidine groups may facilitate similar intermolecular interactions, though steric effects from the methyl group could reduce packing efficiency.
  • Dihedral Angles: In 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between aromatic rings (e.g., 48.45°–56.33°) suggest conformational flexibility .

Biological Activity

The compound 2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic derivative that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure that includes a chlorophenyl group and a tetrahydroquinazoline moiety linked to a piperidine ring. This unique combination is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have shown comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacteria15 µg/mL
Compound BFungi20 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. The MTT assay indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values lower than those of standard anticancer drugs like 5-fluorouracil .

Case Study: Anticancer Efficacy

In a study focusing on the synthesis of quinazolinone derivatives, compounds were tested against various cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone nucleus significantly enhanced anticancer activity. This suggests that the compound's structure could be optimized for improved efficacy against cancer .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been investigated for potential therapeutic applications in neurodegenerative diseases like Alzheimer’s . Compounds similar to the target compound have demonstrated significant inhibition with IC50 values indicating potency.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound CAChE9.68
Compound DBChE11.59
This compoundTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Studies suggest that substituents on the phenyl ring and modifications on the piperidine or tetrahydroquinazoline moieties can significantly influence biological outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a 2-chlorophenylacetamide derivative with a functionalized piperidine-tetrahydroquinazoline scaffold. For example, analogous compounds (e.g., AZD8931) are synthesized via nucleophilic substitution or amidation reactions under reflux conditions using polar aprotic solvents (e.g., DMF or THF) .
  • Key Considerations : Optimize reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization (e.g., ethanol-dioxane mixtures) improves yields .
  • Data : Reported yields for similar compounds range from 2–85%, depending on substituent reactivity and purification methods .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : Confirm backbone connectivity (e.g., ¹H/¹³C NMR for aromatic protons and piperidine/quinazoline moieties).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds observed in analogous N-(substituted phenyl)acetamides) .
    • Data : Example spectral data for similar compounds (e.g., InChIKey: GVYSRNUIFWZDDX-UHFFFAOYSA-N ).

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound?

  • Methodology :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays.
  • Molecular Docking : Model interactions with ATP-binding pockets of target kinases (e.g., using AutoDock Vina) .
    • Findings : Structural analogs (e.g., pyrazolo[4,3-d]pyrimidine derivatives) show activity against cancer cell lines via kinase inhibition .
    • Contradictions : Some studies report low selectivity due to off-target binding; optimization of substituents (e.g., fluorophenyl groups) improves specificity .

Q. How do substituent modifications (e.g., chloro, methyl, or tetrahydroquinazoline groups) affect bioactivity and pharmacokinetics?

  • Methodology :

  • SAR Studies : Synthesize derivatives with varied substituents and compare IC₅₀ values in vitro.
  • ADMET Prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions .
    • Data :
SubstituentLogPSolubility (µM)CYP3A4 Inhibition
2-Chlorophenyl3.212.5Moderate
4-Fluorophenyl2.818.7Low

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase assays due to assay conditions or cell lines).
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or thermal shift assays .
    • Example : Discrepancies in antileishmanial activity of acetamide derivatives may arise from differences in parasite strains or compound stability .

Experimental Design & Data Analysis

Q. How to design a robust in vivo efficacy study for this compound?

  • Methodology :

  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models.
  • Pharmacodynamic Markers : Measure tumor volume reduction (if anticancer) or parasite load (if antiparasitic) .
    • Controls : Include vehicle and standard drug (e.g., doxorubicin for cancer, amphotericin B for leishmaniasis).

Q. What computational tools predict metabolic pathways and potential toxic metabolites?

  • Methodology :

  • In Silico Metabolism : Use GLORY or Meteor Nexus to identify Phase I/II metabolites.
  • Toxicity Prediction : Leverage ProTox-II for hepatotoxicity or mutagenicity alerts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.